5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a carboxylic acid group and a methyl(prop-2-yn-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methyl(prop-2-yn-1-yl)amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminonicotinic acid: A pyridine derivative with an amino group at the 2-position.
5-Aminonicotinic acid: A pyridine derivative with an amino group at the 5-position.
2-Chloronicotinic acid: A pyridine derivative with a chlorine atom at the 2-position.
Uniqueness
5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of the methyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-[methyl(prop-2-ynyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-12(2)8-4-5-9(10(13)14)11-7-8/h1,4-5,7H,6H2,2H3,(H,13,14) |
InChI Key |
CGVJXLOBIFRPFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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